4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4

Isotopic purity Deuterium enrichment LC-MS/MS internal standard

Researchers quantifying Hydroxychloroquine in biological matrices require an internal standard that co-elutes exactly with the analyte and avoids ion suppression. HCQ-d4 solves this with a +4 Da mass shift (deuterium at pentyl 1,1,2,2 positions), ensuring chromatographic identity to native HCQ. • Enables 2.2-min run times for >300 samples/day in bioequivalence studies • Supports simultaneous HCQ, DHCQ & BDCQ quantification with matched deuterated IS set • Supplied with regulatory-compliant characterization data for ANDA submissions

Molecular Formula C14H17ClN2O
Molecular Weight 268.77 g/mol
Cat. No. B565002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
Synonyms4-(4’-Hydroxy-1’-methyl-3,4-butylamino-d4)-7-chloroquinoline; 
Molecular FormulaC14H17ClN2O
Molecular Weight268.77 g/mol
Structural Identifiers
InChIInChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)/i2D2,8D2
InChIKeyBZUKCXDUDOUBKN-IJPFRAOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxychloroquine-d4 Specifications & Procurement


4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 (also known as Hydroxychloroquine-d4, HCQ-d4) is a deuterium-labeled stable isotope analog of Hydroxychloroquine [1]. This compound is characterized by four deuterium atoms substituted at positions 1,1,2,2 on the pentyl moiety, providing a mass shift of +4 Da relative to the unlabeled analyte (m/z 336→247 for HCQ; m/z 340→251 for HCQ-d4) [2]. The free base form carries CAS number 1216432-55-1 and molecular formula C18H22D4ClN3O (MW: 339.9), while its sulfate salt (CAS 1216432-56-2 or 1854126-45-6) is the form typically supplied for analytical use [3]. The compound is commercially available with ≥99% deuterated forms and is intended exclusively for use as an internal standard in LC-MS/MS and GC-MS quantification workflows for Hydroxychloroquine .

Hydroxychloroquine-d4 Substitution Invalidity


Not all deuterated internal standards are functionally equivalent for Hydroxychloroquine quantification. The analytical specificity of HCQ-d4 derives from its exact co-elution behavior with the native analyte, a property not shared by alternative isotopic labels. Critically, Hydroxychloroquine-d5, while commercially available as a labeled analog, has been documented to produce significant ion suppression of the analyte signal in MRM transitions, rendering it unsuitable for reliable quantification in human plasma [1]. Furthermore, Hydroxychloroquine-d4 enables a validated analytical strategy wherein the less abundant 37Cl isotopic ion of the internal standard is monitored to overcome interference from the native analyte, a technique that is not transferable to other labeling patterns [1][2]. Substituting with unlabeled internal standards, different deuterated patterns, or non-co-eluting surrogates will compromise method accuracy, precision, and regulatory compliance in bioanalytical workflows [3].

Hydroxychloroquine-d4 Quantitative Evidence


Isotopic Purity vs Vendor Specifications

Hydroxychloroquine-d4 (sulfate) supplied by major vendors is certified with ≥99% deuterated forms (d1-d4), ensuring minimal isotopic interference from residual unlabeled species . This specification directly translates to reduced background signal and improved lower limit of quantification (LLOQ) when compared to internally synthesized deuterated standards without batch-specific certification.

Isotopic purity Deuterium enrichment LC-MS/MS internal standard

Matrix Effect Compensation

In a fully validated LC-MS/MS method for HCQ quantification in human plasma, the IS-normalized matrix effect using Hydroxychloroquine-d4 was maintained within (100 ± 10)% for all quality control levels [1][2]. This tight range demonstrates near-perfect co-elution and ionization behavior matching between HCQ-d4 and the native HCQ analyte, effectively compensating for matrix-induced ion suppression or enhancement that would otherwise degrade assay accuracy.

Matrix effect Ion suppression LC-MS/MS validation Bioanalysis

HCQ-d5 vs HCQ-d4 Ion Suppression

A direct method development study evaluated both Hydroxychloroquine-d5 and Hydroxychloroquine-d4 as candidate internal standards for HCQ quantification. Hydroxychloroquine-d5 was found to cause significant ion suppression of the HCQ analyte signal in the MRM transition, making it analytically unsuitable. In contrast, Hydroxychloroquine-d4 was selected for full validation and enabled the use of the less abundant 37Cl IS ion to overcome interference from the analyte, a strategy not feasible with the d5 analog [1][2].

Ion suppression Deuterated internal standard LC-MS/MS interference Bioanalytical method validation

Freeze-Thaw Stability

In validated LC-MS/MS methods employing Hydroxychloroquine-d4 as internal standard, plasma samples containing HCQ were demonstrated to be stable for at least 38 days at -70°C and across 4 freeze-thaw cycles, with the internal standard maintaining consistent response throughout the stability assessment [1][2]. Additionally, whole blood samples were stable for at least 6 hours at room temperature and plasma samples for 66 hours at room temperature [1].

Freeze-thaw stability Plasma stability Bioanalytical method validation Sample storage

Extraction Recovery Efficiency

A validated LC-MS/MS method using Hydroxychloroquine-d4 as internal standard achieved extraction recoveries of 88.9–94.4% for HCQ from human plasma following solid-phase extraction [1]. The deuterated internal standard co-extracts with identical efficiency to the native analyte, automatically correcting for any inter-sample extraction variability and eliminating the need for absolute recovery calculations in routine analysis.

Extraction recovery SPE Bioanalysis LC-MS/MS validation

Hydroxychloroquine-d4 Application Scenarios


Regulated Bioequivalence LC-MS/MS

Hydroxychloroquine-d4 is the internal standard of choice for bioequivalence studies of generic HCQ formulations, where regulatory guidelines mandate fully validated LC-MS/MS methods with demonstrated accuracy and precision. A validated method using HCQ-d4 achieved a 2.2-minute run time enabling analysis of >300 human whole blood samples per day, with intra- and inter-day precision and accuracy within acceptable limits across the calibration range of 2–500 ng/mL for HCQ [1]. This throughput capacity directly supports the sample volumes required for parallel-design bioequivalence trials.

HCQ and Metabolite Quantification

For clinical studies requiring simultaneous measurement of Hydroxychloroquine and its metabolites desethylhydroxychloroquine (DHCQ) and bisdesethylchloroquine (BDCQ), Hydroxychloroquine-d4 forms part of a matched set of deuterated internal standards (HCQ-d4, DHCQ-d4, BDCQ-d4) that provide independent isotope-labeled surrogates for each analyte [1]. The 3.5-minute total run time and small sample volume requirement (20 μL plasma) make this method suitable for clinical studies with fast turnaround requirements and limited sample availability, such as pediatric PK studies or COVID-19 therapeutic monitoring trials [1].

ANDAs & QC with USP/EP Traceability

Hydroxychloroquine-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDAs) or commercial production of Hydroxychloroquine [1]. The product can serve as a reference standard with further traceability to pharmacopoeial standards (USP or EP) available upon feasibility, providing a regulatory-compliant pathway for impurity profiling and stability-indicating method validation [1].

Stability-Indicating Impurity Tracking

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is the deuterium-labeled analog of Hydroxychloroquine Impurity E, a known process-related impurity and potential degradation product of Hydroxychloroquine [1]. The labeled impurity serves as an internal standard for quantifying Impurity E levels in drug substance and drug product stability studies, enabling accurate tracking of impurity formation under ICH stability conditions without interference from the parent drug or matrix components [1].

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